![molecular formula C8H7BrF2 B2701891 1-(1-Bromoethyl)-2,3-difluorobenzene CAS No. 1694857-76-5](/img/structure/B2701891.png)
1-(1-Bromoethyl)-2,3-difluorobenzene
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Overview
Description
Bromoethylbenzene is a type of organic compound that belongs to the class of halogenated hydrocarbons . It has been used in various chemical reactions such as controlled radical polymerization of styrene, asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polystyrene via atom transfer radical polymerization .
Synthesis Analysis
The synthesis of bromoethylbenzene typically involves the reaction of benzene with bromoethane in the presence of a Lewis acid such as aluminum chloride .Molecular Structure Analysis
Bromoethylbenzene has a molecular formula of C8H9Br . The structure consists of a benzene ring with a bromoethyl group attached .Chemical Reactions Analysis
Bromoethylbenzene can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group . For example, it can participate in nucleophilic substitution reactions, elimination reactions, and coupling reactions .Physical And Chemical Properties Analysis
Bromoethylbenzene is a liquid at room temperature . It has a density of 1.356 g/mL at 25 °C and a boiling point of 94 °C/16 mmHg . The refractive index is 1.56 .Scientific Research Applications
- 1-(1-Bromoethyl)-2,3-difluorobenzene has been employed in controlled radical polymerization reactions. It serves as an initiator for the synthesis of polymers, particularly in the polymerization of styrene. This controlled process allows precise control over the molecular weight and structure of the resulting polymer .
Controlled Radical Polymerization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-bromoethyl)-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDCMBDWJQOKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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